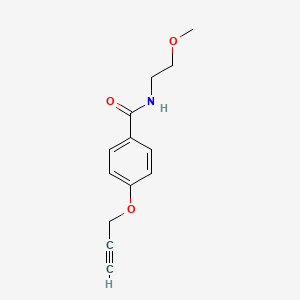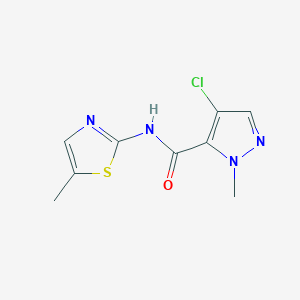
N'-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)-N-propylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the class of urea derivatives. CPPU is widely used in various agricultural practices to enhance the growth and yield of different crops. CPPU has gained significant attention in recent years due to its potential applications in plant biotechnology and genetic engineering.
Mecanismo De Acción
CPPU acts as a cytokinin, which is a type of plant hormone that regulates cell division and differentiation. CPPU promotes cell division and elongation, leading to enhanced growth and yield of crops. CPPU also regulates the expression of genes involved in fruit development and ripening, leading to improved fruit quality.
Biochemical and Physiological Effects:
CPPU has been shown to stimulate the activity of enzymes involved in carbohydrate metabolism, leading to increased sugar content in fruits. CPPU also increases the concentration of cytokinins in plants, leading to enhanced growth and yield. CPPU has been shown to regulate the expression of genes involved in stress response and defense mechanisms in plants, making it a valuable tool for crop protection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU is a valuable tool for plant biotechnology and genetic engineering research. CPPU can be used to induce parthenocarpy in different fruits, which is a useful tool for studying fruit development and ripening. CPPU can also be used to enhance the growth and yield of different crops, making it a valuable tool for studying plant physiology and metabolism. However, CPPU is expensive and has limited solubility in water, which can make it difficult to use in lab experiments.
Direcciones Futuras
There are several future directions for research on CPPU. One direction is to study the molecular mechanisms underlying the effects of CPPU on plant growth and development. Another direction is to investigate the potential applications of CPPU in plant stress tolerance and defense mechanisms. CPPU may also have potential applications in the production of plant-based pharmaceuticals and nutraceuticals. Further research is needed to fully understand the potential applications of CPPU in plant biotechnology and genetic engineering.
Métodos De Síntesis
CPPU can be synthesized by the reaction of 4-chloroaniline with 2-cyclohexen-1-one in the presence of sodium hydroxide. The resulting product is then reacted with propylamine in the presence of an acidic catalyst to yield CPPU. The chemical structure of CPPU is shown below:
Aplicaciones Científicas De Investigación
CPPU has been extensively studied in the field of plant biotechnology and genetic engineering. CPPU has been shown to enhance the growth and yield of various crops such as grapes, apples, kiwis, and strawberries. CPPU has also been used to induce parthenocarpy in different fruits, which is the development of fruit without fertilization. CPPU has been shown to increase the size and quality of fruits and vegetables, making it a valuable tool for commercial agriculture.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2-hydroxycyclohexyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-2-11-19(14-5-3-4-6-15(14)20)16(21)18-13-9-7-12(17)8-10-13/h7-10,14-15,20H,2-6,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNHCEWGKRZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)

![4-cyclopentyl-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrimidine](/img/structure/B5298781.png)
![7-(3-chlorophenyl)-4-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5298789.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)
![4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)

![N-(4-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5298812.png)
![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)
